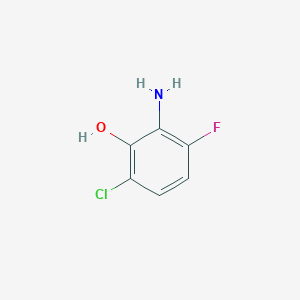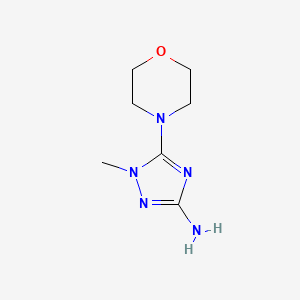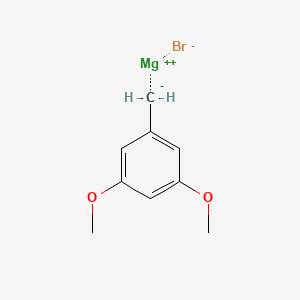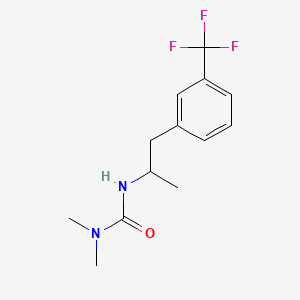
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is a triglyceride compound that consists of palmitic acid, oleic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of mixed triglyceride, which is commonly found in various natural oils and fats. It is known for its role in lipid metabolism and its presence in biological membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound can be achieved through the transesterification of natural oils that contain the desired fatty acids. This process involves the exchange of fatty acid groups between triglycerides and alcohols, often using a base catalyst like sodium methoxide. The resulting product is then purified through distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The double bonds in the oleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid groups can be exchanged with other alcohols or fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or lipase enzymes under moderate temperatures.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, caproic acid) and glycerol.
Transesterification: New triglycerides or mono- and diacylglycerols.
Aplicaciones Científicas De Investigación
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol has various applications in scientific research:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the formulation of cosmetics and food products due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It can also serve as a substrate for lipases, leading to the release of free fatty acids that participate in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and energy homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid, palmitic acid, and linoleic acid.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains two oleic acid moieties and one palmitic acid moiety.
Uniqueness
1-Palmitoyl-2-oleoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct physical and chemical properties. This compound’s specific fatty acid composition can influence its behavior in biological systems and its applications in various industries.
Propiedades
Fórmula molecular |
C43H80O6 |
|---|---|
Peso molecular |
693.1 g/mol |
Nombre IUPAC |
(1-hexadecanoyloxy-3-hexanoyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-25-27-29-31-34-37-43(46)49-40(38-47-41(44)35-32-9-6-3)39-48-42(45)36-33-30-28-26-24-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
Clave InChI |
OJNNEEIIALLGHT-MRCUWXFGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)



